N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their wide range of applications in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves the reaction of N-methyl-N’-butylthiourea with 1,3,5-trimethyl-4-chloromethylpyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action of N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-butyl-N-methylthiourea: Lacks the pyrazole ring, resulting in different chemical properties and applications.
N’-butyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
N’-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is unique due to the presence of both the thiourea group and the pyrazole ring, which confer specific chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-butyl-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4S/c1-6-7-8-14-13(18)16(4)9-12-10(2)15-17(5)11(12)3/h6-9H2,1-5H3,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAATMPSGBUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N(C)CC1=C(N(N=C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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